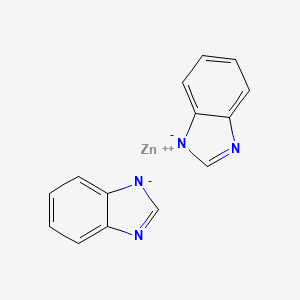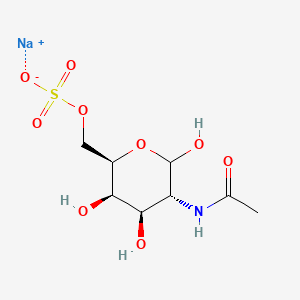
zinc;benzimidazol-1-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;benzimidazol-1-ide is a compound that combines zinc with benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole is known for its wide range of pharmacological properties, including antimicrobial, anticancer, and antiviral activities . The combination with zinc enhances its stability and bioavailability, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;benzimidazol-1-ide typically involves the reaction of zinc salts with benzimidazole derivatives. One common method is the cyclization of ortho-phenylenediamines with aldehydes in the presence of zinc acetate as a catalyst . This reaction is carried out under mild conditions, often in the presence of solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Zinc;benzimidazol-1-ide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole compounds.
Scientific Research Applications
Zinc;benzimidazol-1-ide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Exhibits antimicrobial and anticancer properties, making it useful in biological studies.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of zinc;benzimidazol-1-ide involves its interaction with various molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. Zinc ions enhance this binding by stabilizing the compound and facilitating its interaction with biological molecules . The pathways involved include inhibition of DNA synthesis and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its wide range of pharmacological activities.
Zinc;benzotriazole: Another zinc complex with similar coordination properties but different biological activities.
Uniqueness
Zinc;benzimidazol-1-ide is unique due to its enhanced stability and bioavailability compared to benzimidazole alone. The presence of zinc ions not only stabilizes the compound but also enhances its pharmacological properties, making it a compound of significant interest in various fields .
Properties
CAS No. |
24304-54-9 |
|---|---|
Molecular Formula |
C14H10N4Zn |
Molecular Weight |
299.6 g/mol |
IUPAC Name |
zinc;benzimidazol-1-ide |
InChI |
InChI=1S/2C7H5N2.Zn/c2*1-2-4-7-6(3-1)8-5-9-7;/h2*1-5H;/q2*-1;+2 |
InChI Key |
MZIDPIMYRVJIGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)[N-]C=N2.C1=CC=C2C(=C1)[N-]C=N2.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13727395.png)


![5-Chloro-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13727418.png)


![Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B13727433.png)


![Oxazolo[4,5-c]quinoline-2-thiol](/img/structure/B13727447.png)

